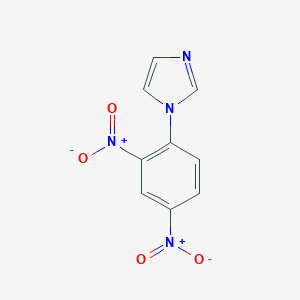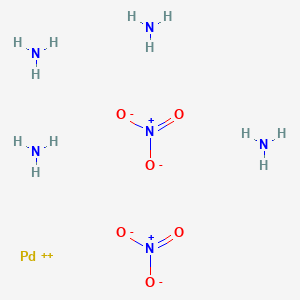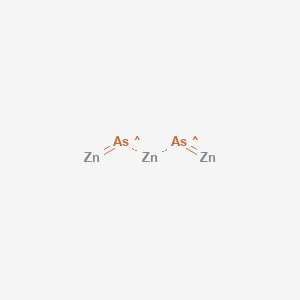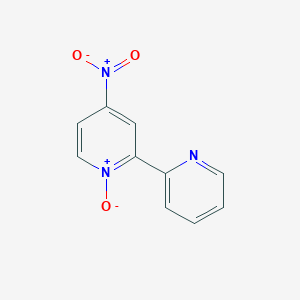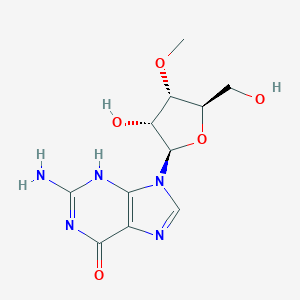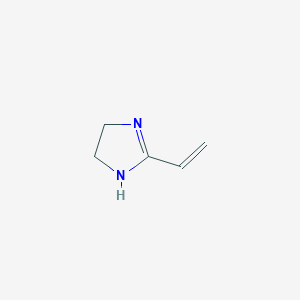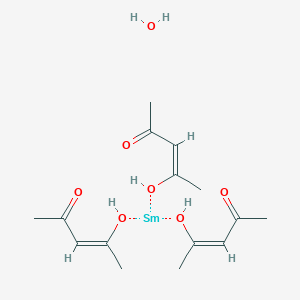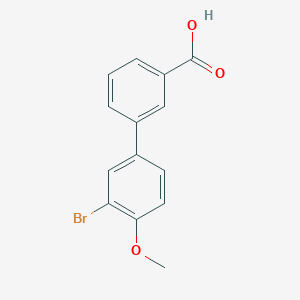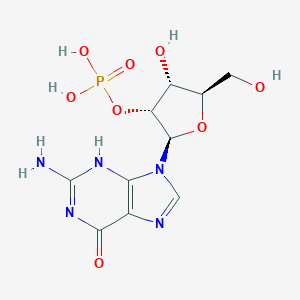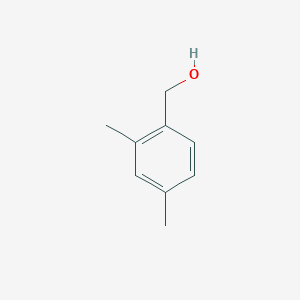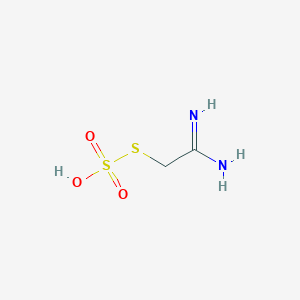
Methanethiol, amidino-, hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanethiol, amidino-, hydrogen thiosulfate, also known as AMHT, is a chemical compound that has gained significant attention due to its potential applications in scientific research. AMHT is a sulfur-containing compound that has been studied for its unique properties and mechanisms of action. In
Wirkmechanismus
The mechanism of action of Methanethiol, amidino-, hydrogen thiosulfate is not fully understood, but it is believed to be related to its sulfur-containing structure. It has been shown to interact with reactive oxygen species and to have the ability to scavenge free radicals. Methanethiol, amidino-, hydrogen thiosulfate has also been shown to activate certain enzymes, such as glutathione peroxidase, which is involved in the detoxification of reactive oxygen species.
Biochemische Und Physiologische Effekte
Methanethiol, amidino-, hydrogen thiosulfate has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, radioprotective effects, and anti-inflammatory effects. It has also been shown to have an effect on the immune system, with studies showing that it can enhance immune function in certain situations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methanethiol, amidino-, hydrogen thiosulfate in lab experiments is its antioxidant activity, which can be useful in studying oxidative stress-related diseases. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of Methanethiol, amidino-, hydrogen thiosulfate. One area of interest is its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells. Another area of interest is its potential use in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of Methanethiol, amidino-, hydrogen thiosulfate and its potential applications in various scientific research areas.
Synthesemethoden
Methanethiol, amidino-, hydrogen thiosulfate can be synthesized through a variety of methods, including the reaction of methanethiol with amidine and hydrogen thiosulfate. The reaction is typically carried out in a solvent, such as water or ethanol, and requires specific conditions, including pH and temperature, to achieve optimal yields. Other methods of synthesis include the reaction of methanethiol with thiosulfate and the reaction of amidine with thiosulfate.
Wissenschaftliche Forschungsanwendungen
Methanethiol, amidino-, hydrogen thiosulfate has been studied for its potential applications in various scientific research areas, including biochemistry, pharmacology, and toxicology. It has been shown to have antioxidant properties and can scavenge free radicals, making it a potential therapeutic agent for oxidative stress-related diseases. Methanethiol, amidino-, hydrogen thiosulfate has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells.
Eigenschaften
CAS-Nummer |
10319-70-7 |
|---|---|
Produktname |
Methanethiol, amidino-, hydrogen thiosulfate |
Molekularformel |
C2H6N2O3S2 |
Molekulargewicht |
170.22 g/mol |
IUPAC-Name |
1-amino-1-imino-2-sulfosulfanylethane |
InChI |
InChI=1S/C2H6N2O3S2/c3-2(4)1-8-9(5,6)7/h1H2,(H3,3,4)(H,5,6,7) |
InChI-Schlüssel |
QRSSTPPWTDEGJW-UHFFFAOYSA-N |
SMILES |
C(C(=N)N)SS(=O)(=O)O |
Kanonische SMILES |
C(C(=N)N)SS(=O)(=O)O |
Andere CAS-Nummern |
10319-70-7 |
Synonyme |
Thiosulfuric acid hydrogen S-(2-amino-2-iminoethyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






